molecular formula C10H10ClN3 B1426757 4-(chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole CAS No. 1338668-76-0

4-(chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole

Cat. No. B1426757
CAS RN: 1338668-76-0
M. Wt: 207.66 g/mol
InChI Key: ZKGAKCNOKOHWBK-UHFFFAOYSA-N
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Description

The molecule “4-(chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The molecule also has a phenyl group (a variant of benzene), a chloromethyl group (-CH2Cl), and a methyl group (-CH3) attached to it .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it might involve the reaction of a suitable 1,2,3-triazole with a chloromethyl compound under appropriate conditions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The chloromethyl group might undergo nucleophilic substitution reactions . The presence of the triazole ring could also confer unique reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For example, it might have a certain solubility in organic solvents, a specific melting point, and a certain reactivity based on the presence of the chloromethyl and methyl groups .

Scientific Research Applications

Synthesis and Characterization

  • Triazolyl-functionalized Energetic Salts : Triazolyl-functionalized monocationic energetic salts were prepared through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole. These salts exhibit good thermal stability and relatively high density, indicating potential applications in energetic materials (Wang et al., 2007).

  • Fluorescent Behavior of Triazole Regioisomers : Novel 4-acetyl-5-methyl-1,2,3-triazole exclusively with 1,4 regioisomers synthesized from azide and acetyl acetone, showed distinct fluorescent behavior. This suggests potential use in optical materials or fluorescent markers (Kamalraj et al., 2008).

  • Biological Activity and Molecular Modeling : Different novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines from heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles showed high antibacterial, antifungal, and anti-inflammatory activities. This indicates potential applications in medicinal chemistry (El-Reedy & Soliman, 2020).

Physical and Chemical Properties

  • π-hole Tetrel Bonding Interactions : The synthesis and characterization of ethyl 2-triazolyl-2-oxoacetate derivatives revealed π-hole tetrel bonding interactions. This suggests implications in the study of molecular interactions and potential applications in materials science (Ahmed et al., 2020).

  • Proton Intramigration in Triazole-Thione Compounds : The study of 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione revealed insights into thiol/thione tautomerism, suggesting potential for chemical synthesis and molecular studies (Aouad et al., 2018).

Applications in Inhibition and Catalysis

  • Inhibition Studies on GABA Receptors : Synthesis of 1-phenyl-1H-1,2,3-triazoles for inhibition studies on GABA receptors revealed specific binding affinities and selectivity, indicating potential applications in neuropharmacology and insect control (Alam et al., 2007).

  • Molecular Docking Studies of Triazole Derivatives : Investigations into the molecular docking of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors highlighted their potential as anti-cancer agents. This suggests applications in drug design and cancer therapy (Karayel, 2021).

  • Catalytic Oxidation and Transfer Hydrogenation : Ruthenium(II) complexes of 1,2,3-triazole based organosulfur/-selenium ligands demonstrated catalytic efficiency in oxidation and transfer hydrogenation, suggesting applications in catalysis and organic synthesis (Saleem et al., 2013).

Future Directions

The future directions for this compound would depend on its potential applications. It could be studied for use in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

4-(chloromethyl)-5-methyl-1-phenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-8-10(7-11)12-13-14(8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGAKCNOKOHWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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